Dipotassium succinate
Overview
Description
Synthesis Analysis
The synthesis of dipotassium succinate involves several chemical reactions, including the reduction of organic precursors with potassium. For instance, Kyushin et al. (2004) synthesized a complex dipotassium compound by reducing trans-1,3-dibromo-1,2,2,3,4,4-hexa-tert-butylcyclotetrasilane with potassium, showcasing a novel approach to creating supramolecular structures with dipotassium ions (Kyushin, Kawai, & Matsumoto, 2004).
Molecular Structure Analysis
The molecular structure of dipotassium succinate and related compounds has been elucidated through various techniques, including X-ray crystallography. Research on related succinate compounds reveals complex structures, such as helical chains and three-dimensional networks, highlighting the diversity of configurations possible with succinate derivatives (Montney et al., 2007).
Chemical Reactions and Properties
Dipotassium succinate participates in a variety of chemical reactions, demonstrating a wide range of properties. For example, Zhai et al. (2015) synthesized a new compound through a multi-step process involving dipotassium ions, illustrating the compound's potential in creating novel materials with significant properties (Zhai et al., 2015).
Physical Properties Analysis
The physical properties of dipotassium succinate derivatives have been studied in detail. Brisse et al. (1979) investigated the crystal and molecular structure of diphenyl succinate, providing insight into the physical characteristics of succinate-based compounds and their potential applications in various fields (Brisse, Molhant, & Pérez, 1979).
Chemical Properties Analysis
Dipotassium succinate's chemical properties are integral to its utility in synthesis and manufacturing. Clarke et al. (2002) discussed the synthesis of dipotassium dimethylsilanediolate monohydrate, emphasizing the chemical versatility and potential applications of dipotassium compounds in industrial processes (Clarke, Matisons, Owen, & Graiver, 2002).
Scientific Research Applications
1. Effects of DKP on Proteins and Minerals in Milk Protein Beverages
- Summary of Application: This study aimed to determine the effects of DKP addition, heat treatments, and storage time on the soluble protein composition and mineral concentration of the aqueous phase around casein micelles in 7.5% milk protein-based beverages .
- Methods of Application: Two DKP concentrations were used (0% and 0.15% wt/wt) within each of the 3 heat treatments. All beverages had no other additives and ran through heat treatment without coagulation .
- Results: The study found that beverages with 0.15% DKP had higher concentrations of supernatant protein, Ca, and P than beverages without DKP. Protein, Ca, and P concentrations were higher in MCC supernatant than in MPC supernatant when DKP was added, and these concentrations increased over storage time .
2. Effect of DKP on Milk Protein Beverage Viscosity and Color
- Summary of Application: This study aimed to determine the effect of addition of DKP at 3 different thermal treatments on color, viscosity, and sensory properties of 7.5% milk protein-based beverages during 15 d of storage at 4°C .
- Methods of Application: The 6 batches were no postfiltration heat treatment with added DKP (0.15%), no postfiltration heat without added DKP (0%), postfiltration high-temperature, short time (HTST) with DKP, postfiltration HTST without DKP, postfiltration direct steam injection with DKP, and postfiltration direct steam injection without DKP .
- Results: The study found that added DKP increased the apparent viscosity (AV) of both MCC- and MPC-based beverages, while increasing heat treatment decreased AV. The AV of beverages with DKP increased during 15 d of 4°C of storage for both MCC and MPC .
3. Response Mechanisms of Saccharomyces cerevisiae Strains to Succinic Acid
- Summary of Application: This study aimed to understand how Saccharomyces cerevisiae cells respond to succinic acid (SA). Different S. cerevisiae strains were cultivated under different concentrations of SA .
- Methods of Application: The study chose three strains with different genetic backgrounds and different tolerances to SA. These strains were cultivated under a concentration of 20 g/L SA and 60 g/L SA .
- Results: The study found that the inherent activities of small heat shock proteins, the levels of acetyl-CoA, and the strains’ potential capacity to consume SA all seem to affect the responses and tolerances of S. cerevisiae strains to SA .
4. Succinic Acid in Biomass Production
- Summary of Application: This study aimed to understand how Saccharomyces cerevisiae cells respond to succinic acid (SA). Different S. cerevisiae strains were cultivated under different concentrations of SA .
- Methods of Application: The study chose three strains with different genetic backgrounds and different tolerances to SA. These strains were cultivated under a concentration of 20 g/L SA and 60 g/L SA .
- Results: The study found that the inherent activities of small heat shock proteins, the levels of acetyl-CoA, and the strains’ potential capacity to consume SA all seem to affect the responses and tolerances of S. cerevisiae strains to SA .
5. Solubility and Thermodynamic Properties of Dipotassium Hydrogenphosphates
- Summary of Application: This study aimed to understand the solubility and thermodynamic properties of dipotassium hydrogenphosphate and disodium hydrogenphosphate in aqueous solutions at various temperatures .
- Methods of Application: The experimental solubilities of aqueous solutions were performed for K2HPO4 and Na2HPO4 from ms (exp) = 9.66 to 15.63 mol·kg −1 and ms (exp) = 0.83 to 6.60 mol·kg −1, respectively, from 298.15 to 353.15 K .
- Results: The study found that the calculated solubility needs thermodynamic properties of the binary systems based on the water activity measurements .
6. Succinate in the Regulation of Intestinal Inflammation
Safety And Hazards
properties
IUPAC Name |
dipotassium;butanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOQYKPWIVSMDC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4K2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889434 | |
Record name | Butanedioic acid, potassium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium succinate | |
CAS RN |
676-47-1 | |
Record name | Dipotassium succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, potassium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPOTASSIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5RP2087WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.